4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
Overview
Description
4-Bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound that contains a pyrrole ring substituted with bromine and methyl groups
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors . This suggests that 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds, such as indole derivatives, have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with biological targets that leads to various changes in cellular function.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by similar compounds, it is likely that this compound affects multiple biochemical pathways, leading to a variety of downstream effects .
Result of Action
Similar compounds have been reported to exhibit a wide range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid typically involves the bromination of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reactivity and selectivity of the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogen-substituted pyrrole derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted pyrrole derivatives with various functional groups.
Oxidation Reactions: Formation of carboxylic acids or aldehydes from the oxidation of methyl groups.
Reduction Reactions: Formation of hydrogen-substituted pyrrole derivatives.
Scientific Research Applications
4-Bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
- 3,5-Dimethyl-1H-pyrrole-2-carboxylic acid
- 4-Chloro-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
Uniqueness
4-Bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of both bromine and methyl groups on the pyrrole ring, which can significantly influence its reactivity and biological activity compared to other similar compounds. The bromine atom provides a site for further functionalization, while the methyl groups can affect the compound’s steric and electronic properties .
Properties
IUPAC Name |
4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-3-5(8)4(2)9-6(3)7(10)11/h9H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEVZKQRENIKEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1Br)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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